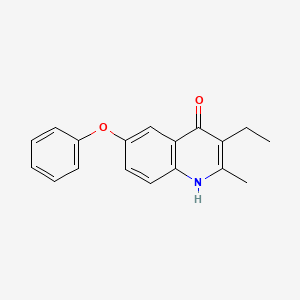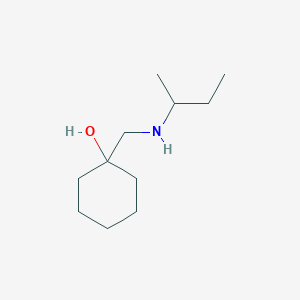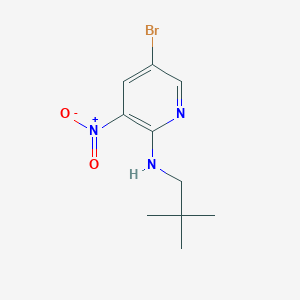
5-bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of the reaction mechanisms involved.Molecular Structure Analysis
This often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and confirm the identity of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with various reagents and under different conditions.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve studying its spectral properties, such as its UV/Vis, IR, and NMR spectra.Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
5-bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine serves as a precursor in the synthesis of various chemical compounds. For instance, its derivatives, including pyrimidine and pyridine derivatives, have been explored for their potential as antitumor and antiviral agents. The convenient preparation of these derivatives highlights their significance in medicinal chemistry and drug development (Kinoshita & Ohishi, 1994).
Antimicrobial and Antitubercular Activity
The compound's derivatives have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities. Certain derivatives exhibited significant activity against a range of microorganisms, including Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial agents (Shingalapur et al., 2009).
Spectroscopic and Optical Studies
Spectroscopic and optical studies of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, provide insights into their structural and electronic properties. These studies are crucial for understanding the compound's reactivity and interaction with biological targets, which can inform drug design and development processes (Vural & Kara, 2017).
Enantiomeric Resolution and Simulation Studies
The enantiomeric resolution of related pyridine derivatives has been performed to understand their stereochemical properties better. Such studies are essential for the development of chiral drugs, as the biological activity of enantiomers can significantly differ (Ali et al., 2016).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It would also include appropriate handling and disposal procedures.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, and possible modifications to its structure to enhance its properties or reduce its hazards.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propiedades
IUPAC Name |
5-bromo-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)6-13-9-8(14(15)16)4-7(11)5-12-9/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTNVXRTEOSMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



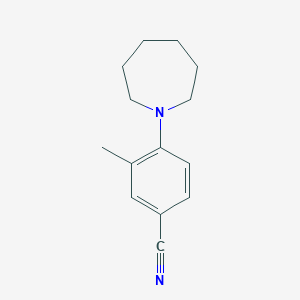
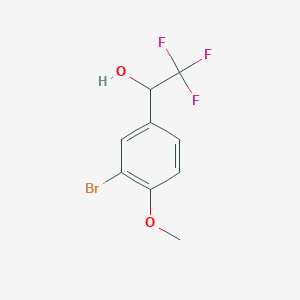
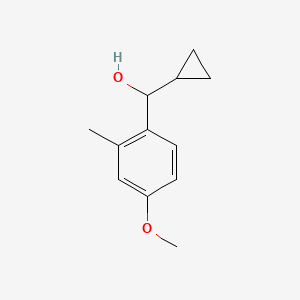
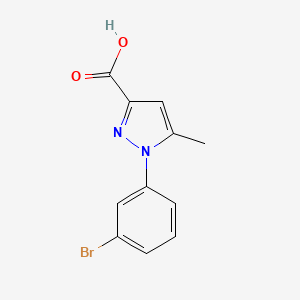
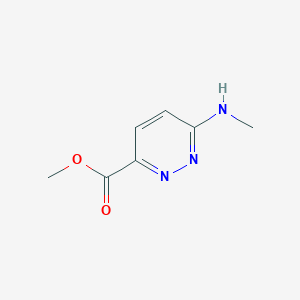
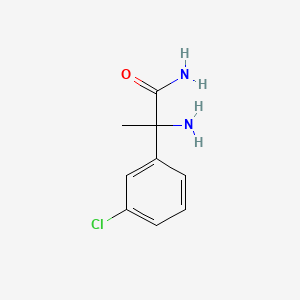
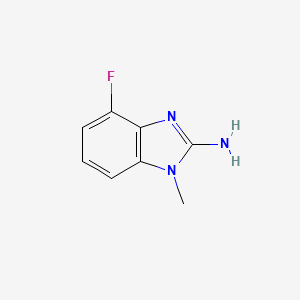
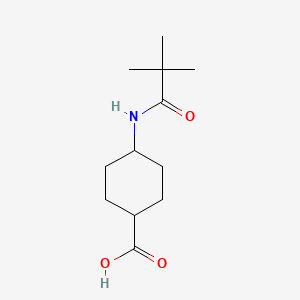
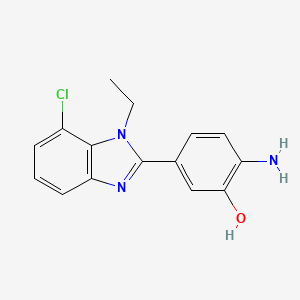
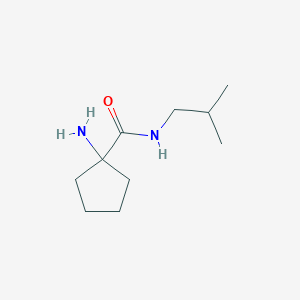
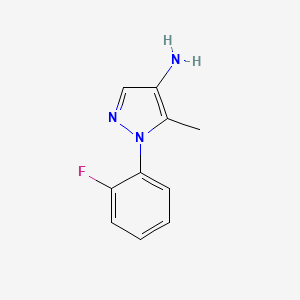
amine](/img/structure/B1530212.png)
